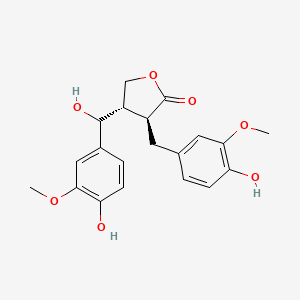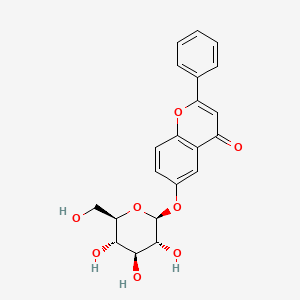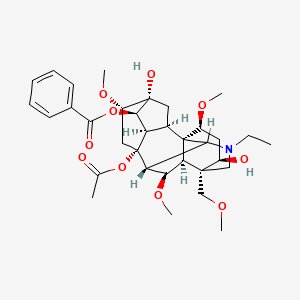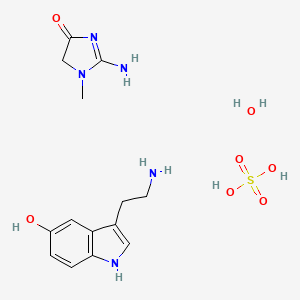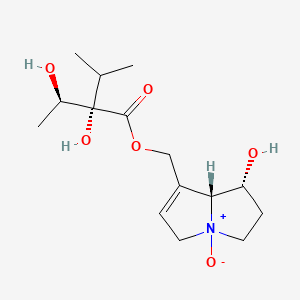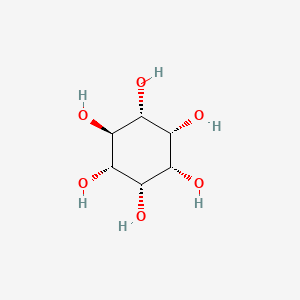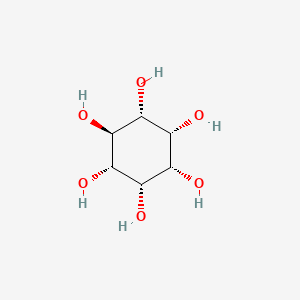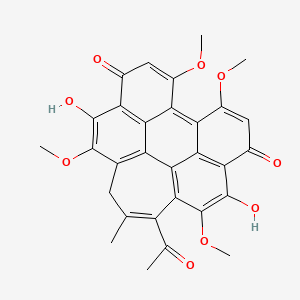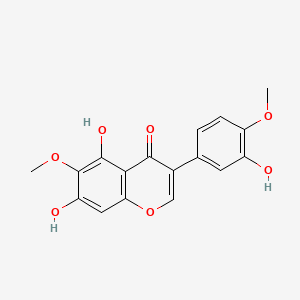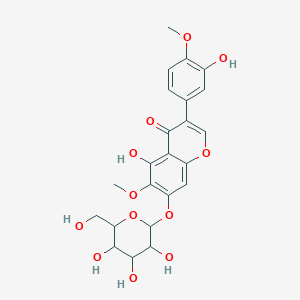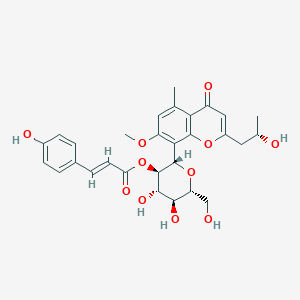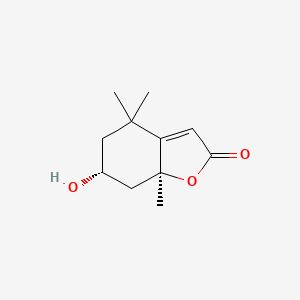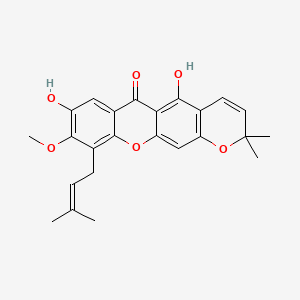
Manglexanthone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manglexanthone is a natural product found in Tovomita mangle and Tovomita brevistaminea with data available.
Aplicaciones Científicas De Investigación
Cytotoxic Constituents from Tovomita Brevistaminea
Manglexanthone, identified as a cytotoxic constituent from the CHCl3 extract of the roots of Tovomita brevistaminea, was isolated through bioassay-guided fractionation using the KB cell line. This study, conducted by Seo et al. (1999), underscores the potential of manglexanthone in cytotoxic applications, particularly in cell line studies (Seo et al., 1999).
Antitumor and Immunomodulatory Effects
Guha et al. (1996) explored the antitumor and immunomodulatory effects of mangiferin, a xanthone closely related to manglexanthone. They found that mangiferin demonstrated growth-inhibitory activity against ascitic fibrosarcoma in Swiss mice and enhanced the cytotoxicity of tumor cells by splenic cells and peritoneal macrophages. Additionally, mangiferin showed antagonistic effects against the cytopathic effect of HIV (Guha et al., 1996).
Neurotrophic Factor Stimulation
Research by Yang et al. (2018) on 1,3,7-Trihydroxyxanthone, a compound structurally similar to manglexanthone, revealed its potential in stimulating the expression of neurotrophic factors in rat astrocyte primary cultures. This finding suggests potential applications of manglexanthone in neurotrophic factor regulation (Yang et al., 2018).
Chemopreventive Agent in Bowel Carcinogenesis
Yoshimi et al. (2001) identified mangiferin as a potential chemopreventive agent in rat colon carcinogenesis. They found that mangiferin significantly inhibited the development of preneoplastic lesions and reduced the incidence and multiplicity of intestinal neoplasms in rats treated with a chemical carcinogen (Yoshimi et al., 2001).
Nrf2-Antioxidant Response Element Signaling
A study by Zhang et al. (2013) showed that mangiferin activates Nrf2-antioxidant response element signaling, suggesting its potential use as a chemotherapy adjuvant without reducing the sensitivity of leukemia cells to etoposide (Zhang et al., 2013).
Anti-Tumor Activity in Breast Cancer Cells
Li et al. (2013) demonstrated that mangiferin exerts antitumor activity in breast cancer cells by regulating matrix metalloproteinases, epithelial to mesenchymal transition, and β-catenin signaling pathway. This research highlights the potential of manglexanthone in targeted cancer therapies (Li et al., 2013).
Propiedades
Número CAS |
62326-62-9 |
|---|---|
Nombre del producto |
Manglexanthone |
Fórmula molecular |
C24H24O6 |
Peso molecular |
408.44 |
Sinónimos |
5,8-Dihydroxy-9-methoxy-2,2-dimethyl-10-(3-methyl-2-butenyl)-2H,6H-pyrano[3,2-b]xanthen-6-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



